

commercial availability of N-(2-Iodophenyl)pivalamide

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Compound of Interest

Compound Name: 2-Iodo-pivaloylaniline

CAS No.: 170959-10-1

Cat. No.: B175950

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An In-Depth Technical Guide to N-(2-Iodophenyl)pivalamide: Commercial Availability, Synthesis, and Applications in Modern Drug Discovery

Abstract

N-(2-Iodophenyl)pivalamide is a valuable synthetic intermediate, strategically positioned at the intersection of robust chemical reactivity and molecular scaffolding. Its unique structural features—a sterically hindered pivaloyl group protecting an aniline nitrogen and a reactive iodine atom on the aromatic ring—make it a cornerstone for the construction of complex molecular architectures. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the commercial availability, a detailed laboratory-scale synthesis protocol, and the significant applications of N-(2-Iodophenyl)pivalamide, particularly its role as a versatile building block in palladium-catalyzed cross-coupling reactions for the synthesis of novel bioactive molecules.

Commercial Availability and Physicochemical Properties

N-(2-Iodophenyl)pivalamide is readily available from several chemical suppliers, positioning it as an accessible starting material for a wide range of research and development projects. The compound is typically supplied as a solid with high purity, suitable for direct use in synthetic applications.

Table 1: Commercial Availability and Physicochemical Properties of N-(2-Iodophenyl)pivalamide

Parameter	Value	Source
CAS Number	170959-10-1	BLD Pharm[1]
Molecular Formula	C ₁₁ H ₁₄ INO	BLD Pharm[1]
Molecular Weight	303.14 g/mol	BLD Pharm[1]
Physical Form	Solid	Sigma-Aldrich (for related compounds)
Purity	Typically >95%	Sigma-Aldrich (for related compounds)
SMILES	CC(C) (C)C(=O)NC1=CC=CC=C1I	BLD Pharm[1]

Synthesis of N-(2-Iodophenyl)pivalamide: A Detailed Protocol

The synthesis of N-(2-Iodophenyl)pivalamide is most commonly achieved through the acylation of 2-iodoaniline with pivaloyl chloride. This reaction is a straightforward and efficient method for forging the amide bond. The following protocol provides a detailed, step-by-step methodology for a typical laboratory-scale synthesis.

Reaction Rationale and Experimental Choices

The choice of 2-iodoaniline as the starting material provides the core aromatic scaffold with the strategically placed iodine atom. Pivaloyl chloride is selected as the acylating agent to introduce the sterically bulky pivaloyl group. This group serves two primary purposes: it acts as a protecting group for the aniline nitrogen, preventing unwanted side reactions in subsequent

steps, and its steric hindrance can influence the conformational properties of downstream molecules. A base, such as pyridine or triethylamine, is typically employed to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.

Step-by-Step Synthesis Protocol

Materials:

- 2-Iodoaniline
- Pivaloyl chloride
- Pyridine (or triethylamine)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-iodoaniline (1.0 eq) in anhydrous dichloromethane (DCM).
- **Addition of Base:** Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
- **Acylation:** Slowly add pivaloyl chloride (1.1 eq) dropwise to the stirred solution. The reaction is exothermic, and maintaining a low temperature helps to control the reaction rate and minimize side products.

- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Workup:** Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
- **Purification:** Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- **Final Product:** The crude product can be further purified by recrystallization or column chromatography to yield pure N-(2-Iodophenyl)pivalamide.

Spectroscopic Characterization and Structural Validation

Accurate structural confirmation of N-(2-Iodophenyl)pivalamide is crucial. While a comprehensive public database of its spectra is not readily available, its characteristic spectroscopic features can be predicted based on closely related analogs like N-(2'-iodophenyl)-benzamide and N-(2-iodophenyl)methanesulfonamide.^{[1][2]}

Table 2: Predicted Spectroscopic Data for N-(2-Iodophenyl)pivalamide

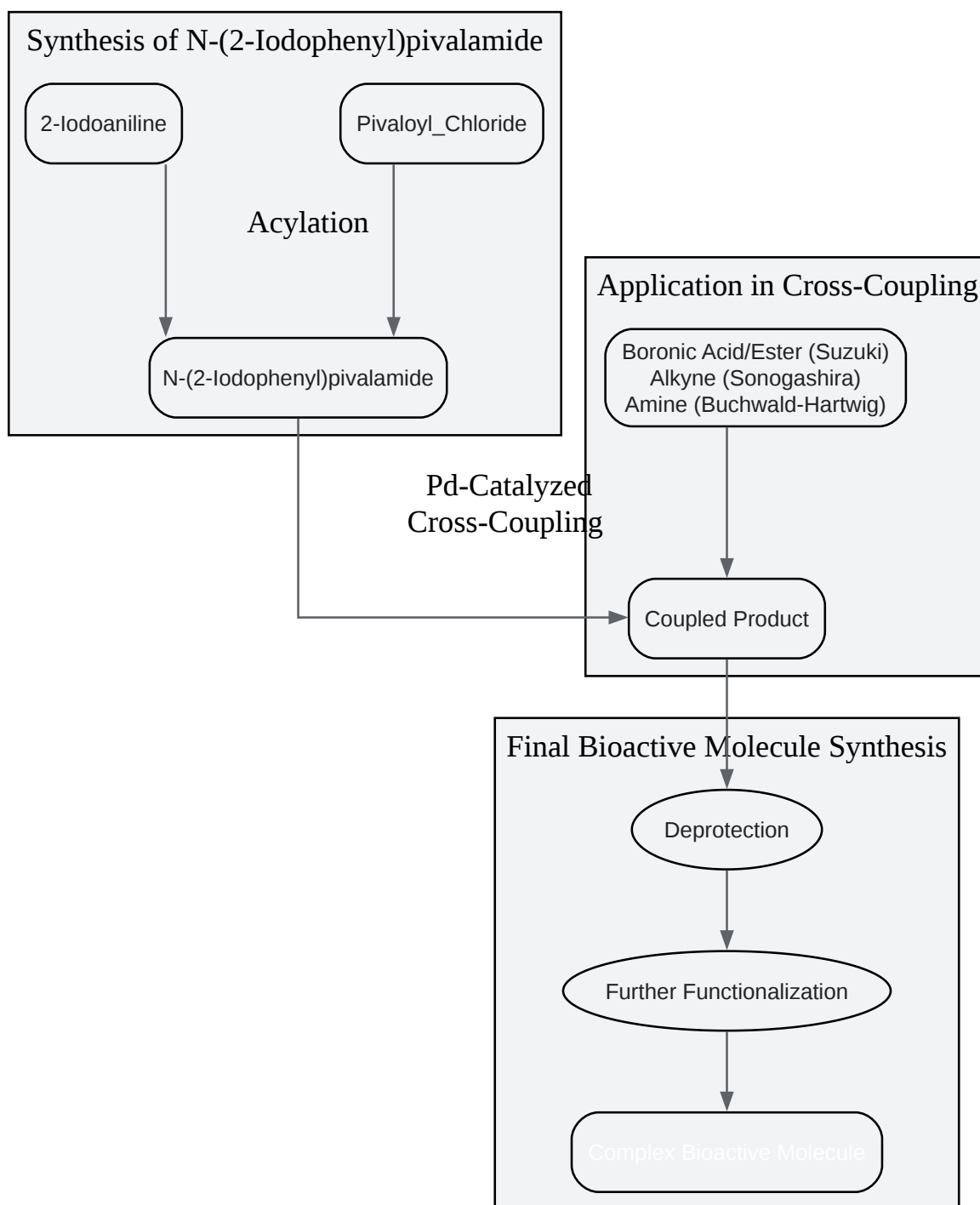
Technique	Expected Features
^1H NMR	Aromatic protons (multiplets, ~7.0-8.0 ppm), NH proton (broad singlet, ~8.0-9.0 ppm), tert-butyl protons (singlet, ~1.3 ppm)
^{13}C NMR	Carbonyl carbon (~176 ppm), Aromatic carbons (~120-140 ppm), Quaternary carbon of tert-butyl group (~40 ppm), Methyl carbons of tert-butyl group (~27 ppm)
IR (Infrared)	N-H stretch (~3300 cm^{-1}), C=O stretch (~1660 cm^{-1}), Aromatic C-H stretch (~3050 cm^{-1}), C-I stretch (~500-600 cm^{-1})
Mass Spec (MS)	Molecular ion peak (M^+) at $m/z = 303.02$

Applications in Drug Discovery and Development

The synthetic utility of N-(2-Iodophenyl)pivalamide is most prominently showcased in its application as a versatile building block in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is a key reactive site for these transformations, which are fundamental in modern medicinal chemistry for the construction of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.^{[3][4]}

A Gateway to Novel Bioactive Molecules

The general workflow for utilizing N-(2-Iodophenyl)pivalamide in drug discovery involves its participation in a cross-coupling reaction to introduce a new molecular fragment, followed by deprotection of the pivaloyl group to liberate the aniline for further functionalization. This strategy allows for the modular and efficient synthesis of a diverse library of compounds for biological screening.



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Synthetic workflow of N-(2-Iodophenyl)pivalamide in drug discovery.

Key Cross-Coupling Reactions

- Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, enabling the synthesis of biaryl compounds.
- Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties, which are present in many natural products and bioactive compounds.
- Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by reacting with various amines, a crucial step in the synthesis of many pharmaceuticals.

The pivaloyl protecting group is generally stable under these coupling conditions and can be removed later under acidic or basic conditions to reveal the free aniline, which can then be used for further derivatization.

Conclusion

N-(2-Iodophenyl)pivalamide stands as a strategically important and commercially accessible building block for the synthesis of complex organic molecules. Its straightforward synthesis and the predictable reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions make it an invaluable tool for medicinal chemists and drug discovery professionals. A thorough understanding of its properties, synthesis, and applications, as outlined in this guide, will empower researchers to leverage this versatile intermediate in the rational design and synthesis of the next generation of therapeutic agents.

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